1'-Ethyl-7-methoxy-2-pyridin-3-ylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]
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Overview
Description
1’-Ethyl-7-methoxy-2-pyridin-3-ylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4’-piperidine] is a complex organic compound that features a unique spirocyclic structure
Preparation Methods
The synthesis of 1’-Ethyl-7-methoxy-2-pyridin-3-ylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4’-piperidine] typically involves multi-step organic reactionsIndustrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions
Scientific Research Applications
1’-Ethyl-7-methoxy-2-pyridin-3-ylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4’-piperidine] has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: The compound can be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 1’-Ethyl-7-methoxy-2-pyridin-3-ylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4’-piperidine] involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The compound may act as an inhibitor or activator, depending on the context and the specific target involved .
Comparison with Similar Compounds
Similar compounds include other spirocyclic molecules with different substituents or ring structures. For example:
1-Ethyl-7′-methoxy-2′-(2-thienyl)-1′,10b′-dihydrospiro[piperidine-4,5′-pyrazolo[1,5-c][1,3]benzoxazine]: This compound has a similar core structure but with a thienyl group instead of a pyridinyl group.
Spiro[piperidine-4,4′- [4H]pyrido[3,4-b]indole]-1′-methanol: Another spirocyclic compound with different ring systems and functional groups. These comparisons highlight the unique structural features and potential biological activities of 1’-Ethyl-7-methoxy-2-pyridin-3-ylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4’-piperidine].
Properties
CAS No. |
840477-24-9 |
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Molecular Formula |
C22H26N4O2 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
1'-ethyl-7-methoxy-2-pyridin-3-ylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine] |
InChI |
InChI=1S/C22H26N4O2/c1-3-25-12-9-22(10-13-25)26-19(14-18(24-26)16-6-5-11-23-15-16)17-7-4-8-20(27-2)21(17)28-22/h4-8,11,15,19H,3,9-10,12-14H2,1-2H3 |
InChI Key |
SYBNGHPYRWHCPA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC2(CC1)N3C(CC(=N3)C4=CN=CC=C4)C5=C(O2)C(=CC=C5)OC |
solubility |
49 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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